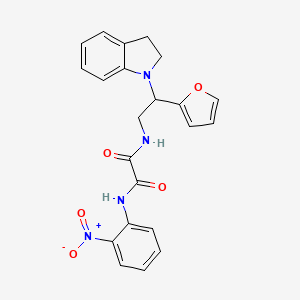

N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(2-nitrophenyl)oxalamide

描述

属性

IUPAC Name |

N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-N'-(2-nitrophenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O5/c27-21(22(28)24-16-7-2-4-9-18(16)26(29)30)23-14-19(20-10-5-13-31-20)25-12-11-15-6-1-3-8-17(15)25/h1-10,13,19H,11-12,14H2,(H,23,27)(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXOMDWXMJZDRHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC=CC=C3[N+](=O)[O-])C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(2-nitrophenyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which combines furan, indole, and oxalamide functional groups, suggests a variety of biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Structural Characteristics

The molecular formula of this compound is C22H20N4O5. The compound features:

- Furan Ring : Known for its aromatic properties, contributing to the compound's reactivity.

- Indole Moiety : Implicated in various biological activities, particularly in modulating enzyme activity.

- Oxalamide Group : Enhances interaction with biological targets.

Research indicates that compounds similar to this compound may interact with specific molecular targets, such as enzymes and receptors involved in critical biological pathways. The exact mechanism of action for this compound remains to be fully elucidated; however, it is hypothesized that it may modulate pathways related to:

- Cancer Treatment : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation.

- Inflammation : Potential anti-inflammatory properties could be explored further.

Anticancer Activity

A study examining the anticancer properties of structurally related compounds found that certain derivatives exhibited IC50 values ranging from 1.55 μM to 21.28 μM against various cancer cell lines. The presence of the indole and furan rings was noted to enhance cytotoxicity against cancer cells .

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| F8-B22 | 1.55 | A549 |

| F8-S43 | 10.76 | HeLa |

These findings suggest that this compound could exhibit similar anticancer activity due to its structural components.

Antimicrobial Activity

The compound's structural features may also confer antimicrobial properties. Previous studies on related oxalamides have reported activity against both Gram-positive and Gram-negative bacteria. For instance, compounds within this class have demonstrated efficacy against pathogens like Staphylococcus aureus and Escherichia coli .

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structural Features | Notable Activity |

|---|---|---|

| N1-Ethyl-N2-(2-(furan-2-yl)ethyl)oxalamide | Lacks indole structure | Moderate anticancer activity |

| N1-Ethyl-N2-(2-(indolin-1-yl)ethyl)oxalamide | Similar indole structure but without furan | Lower bioactivity |

| N1-Ethyl-N2-(4-methoxyphenethyl)oxalamide | Contains methoxy group instead of nitrophenyl | Limited antimicrobial activity |

This comparative analysis highlights the unique position of this compound within its class, suggesting enhanced biological activity due to its diverse functional groups.

Case Studies and Research Findings

Several case studies have explored the biological implications of similar compounds:

-

Synthesis and Evaluation : A recent study synthesized derivatives of oxalamides and evaluated their anticancer properties, revealing that modifications in functional groups significantly impacted their efficacy .

- Key Findings : The introduction of electron-donating groups increased cytotoxicity against specific cancer cell lines.

- Mechanistic Insights : Investigations into the binding interactions between these compounds and target proteins have suggested that the furan and indole moieties facilitate strong binding through π-stacking interactions .

相似化合物的比较

Comparison with Structurally Similar Oxalamide Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between the target compound and other oxalamides:

Key Observations :

- 16.099), which prioritize methoxy or methyl groups for metabolic safety .

Metabolic and Toxicological Profiles

- 16.099: These compounds exhibit rapid metabolism in rat hepatocytes without amide hydrolysis, contributing to their high safety margins (NOEL = 100 mg/kg bw/day; margins of safety >33 million) .

- Target Compound: The nitro group may increase metabolic liability, as nitroarenes are often associated with oxidative stress or CYP-mediated toxicity.

- This highlights the need for rigorous toxicological profiling of nitro-containing oxalamides.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。